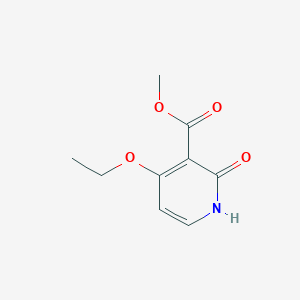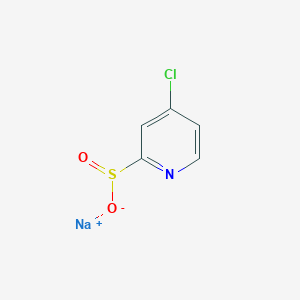
Sodium 4-chloropyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chloropyridine-2-sulfinate is an organosulfur compound with the molecular formula C₅H₃ClNNaO₂S. It is a derivative of pyridine, where a chlorine atom is substituted at the 4-position and a sulfinate group at the 2-position. This compound is primarily used in organic synthesis as a versatile building block for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloropyridine-2-sulfinate typically involves the sulfonylation of 4-chloropyridine. One common method is the reaction of 4-chloropyridine with sulfur dioxide (SO₂) and a suitable base, such as sodium hydroxide (NaOH), under controlled conditions. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-chloropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium 4-chloropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 4-chloropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Sodium 4-chloropyridine-2-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Similar in reactivity but with a benzene ring instead of a pyridine ring.
Sodium toluenesulfinate: Contains a methyl group on the benzene ring, affecting its reactivity.
Sodium methanesulfinate: A simpler structure with a single carbon atom, used in different applications.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfinate group on the pyridine ring, which imparts distinct reactivity and versatility in organic synthesis.
Propriétés
Formule moléculaire |
C5H3ClNNaO2S |
|---|---|
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
sodium;4-chloropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Clé InChI |
KCQGMQAZAKAEON-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=C(C=C1Cl)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


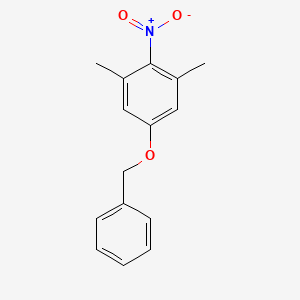
![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)

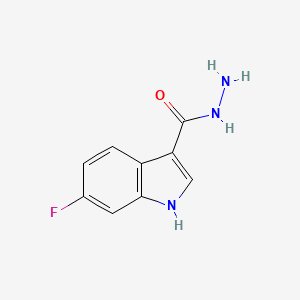

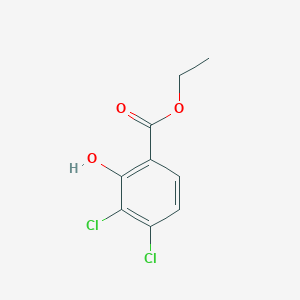
![7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13677890.png)

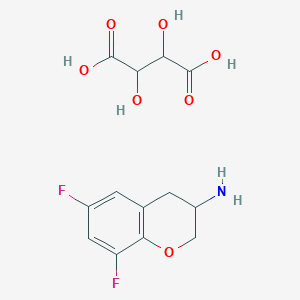
![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)

